Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate
Description
Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate is a carbamate-protected pyrazole derivative featuring a trifluoromethyl group at the 5-position of the pyrazole ring and a piperidine moiety at the 1-position. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine, a common strategy in medicinal chemistry to enhance solubility or stability during synthesis . This compound’s structure combines a heterocyclic pyrazole core with a trifluoromethyl substituent, which is known to improve metabolic stability and binding affinity in drug candidates.
Properties
IUPAC Name |
tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O2/c1-13(2,3)23-12(22)20-10-8-19-21(11(10)14(15,16)17)9-4-6-18-7-5-9/h8-9,18H,4-7H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKQUWVGKVQRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N(N=C1)C2CCNCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate typically involves multiple steps, starting from the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the tert-butyl carbamate group. One common method involves the reaction of 1-piperidin-4-yl-5-(trifluoromethyl)pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can lead to the formation of amines .
Scientific Research Applications
Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the piperidine and pyrazole rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Insights
Thiazole derivatives () exhibit sulfur-based electronics, which may enhance hydrogen bonding or metal coordination compared to pyrazole .
Substituent Effects :
- The trifluoromethyl group on the pyrazole (target) vs. piperidine () influences electronic and steric profiles. Pyrazole-CF3 may direct interactions with hydrophobic enzyme pockets, while piperidine-CF3 could modulate basicity .
- Fluoro and chloro substituents () improve membrane permeability and metabolic resistance but may increase toxicity risks .
Synthetic Strategies :
- Boc protection using di-tert-butyl dicarbonate is ubiquitous (Evidences 2, 3, 6), though conditions vary (e.g., aqueous/organic mix in vs. DMAP catalysis in ).
- Complex analogs () require multi-step sequences (e.g., Suzuki coupling, Dess-Martin oxidation), highlighting the target compound’s relative synthetic simplicity .
Biological Activity
Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
The compound has the following chemical identifiers:
- IUPAC Name : tert-butyl (1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate
- Molecular Formula : C14H21F3N4O2
- Molecular Weight : 336.34 g/mol
- CAS Number : 73874-95-0
This compound is believed to exert its biological effects through modulation of various signaling pathways. It acts as an inhibitor of certain enzymes and pathways involved in inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds containing a pyrazole structure, similar to this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. For example, one study demonstrated that pyrazole derivatives could effectively inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells in vitro .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome pathway, which plays a critical role in the release of pro-inflammatory cytokines like IL-1β. In vitro assays demonstrated that this compound could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The initial step includes the synthesis of the pyrazole core through condensation reactions.
- Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution.
- Carbamate Formation : The final step involves the formation of the carbamate group using tert-butyl chloroformate.
A detailed synthetic route can be summarized as follows:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pyrazole synthesis | 85% |
| 2 | Piperidine addition | 90% |
| 3 | Carbamate formation | 95% |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Inhibition of Cancer Cell Proliferation : A study reported a dose-dependent inhibition of cell growth in multiple cancer lines, with IC50 values indicating significant potency .
- Anti-inflammatory Activity : In a controlled experiment, treatment with this compound resulted in a marked decrease in markers of inflammation in macrophage cultures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use a multi-step approach starting with pyrazole ring formation. For example, cyclocondensation of hydrazine derivatives with trifluoromethyl ketones, followed by functionalization at the 4-position.
- Step 2 : Introduce the piperidin-4-yl group via nucleophilic substitution or coupling reactions. highlights the use of Cs₂CO₃ in DMF at 100°C for similar carbamate intermediates .
- Step 3 : Protect the amine group with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF for solubility vs. DMF for high-temperature stability) and catalyst loading (e.g., TMAD in THF, as in ) .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD). Grow crystals via slow evaporation in solvents like dichloromethane/hexane mixtures.
- Refinement : Employ SHELXL ( ) for small-molecule refinement. Key parameters include thermal displacement coefficients and hydrogen bonding networks .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for stereoisomers, as seen in piperidine derivatives in ) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR : Use ¹⁹F NMR to confirm the trifluoromethyl group (δ ~ -60 ppm) and ¹H NMR to verify piperidine ring protons (δ 1.5–3.5 ppm).
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation.
- Elemental Analysis : Validate stoichiometry via combustion analysis (C, H, N).
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., unexpected peaks in NMR) during synthesis?
- Methodology :
- Impurity Identification : Use 2D NMR (COSY, HSQC) to trace coupling networks. Compare with PubChem data for analogous compounds () .
- Purification : Re-purify via silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC ( ). For persistent impurities, consider recrystallization in ethanol/water .
- Isolation of Byproducts : Scale up the reaction to isolate side products for structural elucidation.
Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrophilic/nucleophilic sites (refer to PubChem’s InChI data in ) .
- MD Simulations : Simulate solvation dynamics in explicit water models to assess stability.
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC ( ’s safety protocols for carbamates) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for accelerated stability studies.
Q. What strategies ensure isomeric purity in piperidine-containing intermediates?
- Methodology :
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases (’s stereoisomer analysis) .
- Crystallographic Control : Design salts with chiral counterions (e.g., tartaric acid) to separate enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
